tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H25NO3 and a molecular weight of 291.39 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate” includes a piperazine ring with a tert-butyl ester group and a phenyl ring with a hydroxymethyl group . The molecule has a total of 5 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 452.0±45.0 °C at 760 mmHg, and a flash point of 227.2±28.7 °C . It has a molar refractivity of 81.3±0.3 cm³ and a polarizability of 32.2±0.5 x 10^-24 cm³ . The compound has a polar surface area of 53 Ų and a molar volume of 253.8±3.0 cm³ .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound is synthesized through condensation reactions and characterized using techniques like LCMS, NMR, IR, and CHN elemental analysis. Single-crystal X-ray diffraction (XRD) is often used to confirm the structure (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : Studies report detailed crystallographic analysis, revealing information about the molecular structure, crystal system, space group, and cell parameters. Such analysis helps in understanding the physical properties and potential applications of the compound (Yang et al., 2021).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : This compound has been evaluated for its antibacterial and anthelmintic activities. It has shown moderate effectiveness in these applications, indicating potential use in pharmaceutical research (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- Corrosion Inhibition : Research on derivatives of this compound shows significant potential in corrosion inhibition, especially for materials like carbon steel in corrosive environments. This indicates its application in materials science and engineering (Praveen et al., 2021).
Pharmaceutical Research
Antimalarial Activity : Some derivatives of tert-Butyl piperazine have shown potential as antimalarial agents. This opens avenues for further drug development in combating malaria (Cunico et al., 2009).
Differentiation Activity in Tumor Cells : Piperazine derivatives of butyric acid, related to tert-Butyl piperazine, have shown promising results in inducing differentiation and inhibiting the growth of tumor cells, suggesting potential in cancer therapy (Gillet et al., 1997).
Other Applications
- Fuel Antioxidant : Certain piperazine derivatives have been explored as antioxidants in base fuel, which can enhance the stability and performance of fuels (Desai et al., 2002).
Safety And Hazards
The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,19H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYXTXYWJKTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383730 | |
Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate | |
CAS RN |
158985-37-6 | |
Record name | 1,1-Dimethylethyl 4-[4-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158985-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.